Bastadin 10

Description

Properties

IUPAC Name |

(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDUMXZBKBTNGS-VEGWVUODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28Br4N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127687-08-5 | |

| Record name | Bastadin 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127687085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Action of Bastadin 10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bastadin 10, a member of the bastadin family of brominated tyrosine derivatives isolated from the marine sponge Ianthella basta, is a potent modulator of intracellular calcium (Ca²⁺) signaling. Its primary mechanism of action revolves around its interaction with the ryanodine receptor (RyR), a critical ion channel responsible for the release of Ca²⁺ from intracellular stores such as the sarcoplasmic reticulum (SR). This document provides a comprehensive overview of the molecular mechanism of this compound, including its effects on RyR channel gating, its dependence on the immunophilin FKBP12, and the experimental methodologies used to elucidate these actions.

Core Mechanism: Stabilization of the Ryanodine Receptor Open State

The central mechanism of action of this compound is the potent stabilization of the open conformation of the ryanodine-sensitive Ca²⁺ channel.[1][2][3] This interaction dramatically increases the channel's open probability (Po), leading to a sustained release of Ca²⁺ from the SR.[1][2][3] This effect is highly specific and dependent on the presence of the FK506-binding protein 12 (FKBP12), an accessory protein that modulates RyR function.[1][2][3]

The interaction of this compound with the RyR-FKBP12 complex is thought to reduce the free energy associated with the transition from the closed to the open state of the channel.[1][2][3] This stabilization is so profound that it overrides the normal physiological regulation of the channel by Ca²⁺ and magnesium (Mg²⁺) ions.[1][2][3] Consequently, this compound-modified channels remain in a high open probability state even at low cytosolic Ca²⁺ concentrations that would typically favor channel closure.[1][2]

The effects of this compound are reversible and occur from the cytoplasmic face of the channel.[1][2][3] Pre-treatment with compounds like FK506 or rapamycin, which displace FKBP12 from the RyR complex, eliminates the effects of this compound, highlighting the critical role of this accessory protein in mediating its action.[1][2][3] While the primary focus of research has been on the RyR1 isoform found in skeletal muscle, studies have also shown that this compound can modify the activity of the RyR2 isoform present in neurons.[4]

Signaling Pathway

The direct molecular target of this compound is the RyR-FKBP12 complex. The downstream consequences of its action are a result of the sustained increase in cytosolic Ca²⁺ levels. This elevated Ca²⁺ can then influence a multitude of Ca²⁺-dependent signaling pathways, although the specific downstream cascades directly modulated by this compound are an area of ongoing research.

Quantitative Data

While a precise EC₅₀ value for this compound's effect on the RyR1-FKBP12 complex is not extensively reported in the literature, experimental data provides insights into its potent activity. The following tables summarize the observed effects of this compound on RyR1 channel properties from single-channel analysis and [³H]ryanodine binding assays.

Table 1: Effect of this compound on RyR1 Single-Channel Open Probability (Po)

| Condition | Open Probability (Po) | Notes |

| Control (7 µM Ca²⁺) | ~0.34 | Baseline channel activity in the presence of an activating Ca²⁺ concentration. |

| Low Ca²⁺ (300 nM) | ~0.01 | Channel activity is significantly reduced at low cytosolic Ca²⁺ levels. |

| Mg²⁺ Inhibition (1 mM) | ~0.04 | Physiological concentrations of Mg²⁺ inhibit channel opening. |

| This compound (4.5 µM) in low Ca²⁺ | ~0.99 | This compound dramatically increases Po even at sub-activating Ca²⁺ concentrations. |

| This compound (4.5 µM) with Mg²⁺ | ~0.75 | This compound overcomes the inhibitory effect of Mg²⁺. |

Data derived from single-channel recordings as described in the cited literature.

Table 2: Effect of this compound on [³H]Ryanodine Binding to Skeletal SR

| Condition | Observation | Interpretation |

| Control | Ca²⁺-dependent binding, with a sharp decrease below 1 µM Ca²⁺. | [³H]ryanodine binds preferentially to the open state of the RyR channel. |

| This compound (5.0 µM) | Significant leftward and upward shift in the Ca²⁺-dependence of binding. Substantial binding at 1 nM Ca²⁺. | This compound stabilizes the open conformation, allowing for high-affinity ryanodine binding even at very low Ca²⁺ concentrations. |

[³H]ryanodine binding is a measure of the proportion of RyR channels in the open state.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Single-Channel Analysis using Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of a single RyR channel in a controlled environment.

Experimental Workflow:

Methodology:

-

Preparation of SR Vesicles: Isolate heavy sarcoplasmic reticulum vesicles from skeletal muscle tissue through differential centrifugation.

-

Formation of Planar Lipid Bilayer: Form a bilayer of a 3:2 mixture of phosphatidylethanolamine and phosphatidylcholine across a small aperture separating two chambers ('cis' and 'trans').

-

Fusion of SR Vesicles: Add SR vesicles to the 'cis' chamber, which represents the cytoplasmic side of the channel. The presence of a salt gradient facilitates the fusion of vesicles with the bilayer, incorporating RyR channels.

-

Recording Solutions: The 'cis' chamber contains a solution mimicking the cytoplasm (e.g., 250 mM CsCl, 20 mM HEPES, pH 7.4), and the 'trans' chamber represents the SR lumen. Ca²⁺ concentrations are controlled using Ca²⁺/EGTA buffers.

-

Data Acquisition: Apply a holding potential across the bilayer and record single-channel currents using a patch-clamp amplifier.

-

Application of this compound: Introduce a known concentration of this compound to the 'cis' chamber and record the subsequent changes in channel activity.

-

Data Analysis: Analyze the recorded currents to determine the open probability (Po), mean open times, and mean closed times of the channel before and after the addition of this compound.

[³H]Ryanodine Binding Assay

This assay indirectly measures the proportion of RyR channels in the open state, as [³H]ryanodine binds with high affinity to the open conformation.

Experimental Workflow:

Methodology:

-

Preparation of SR Vesicles: Isolate SR vesicles as described for the single-channel analysis.

-

Incubation: Incubate a known amount of SR protein with a low concentration of [³H]ryanodine (e.g., 1 nM) in a binding buffer (e.g., 500 mM CsCl, 20 mM HEPES, pH 7.0). Perform incubations at various Ca²⁺ concentrations in the presence and absence of this compound.

-

Determination of Non-specific Binding: In a parallel set of experiments, include a high concentration of unlabeled ryanodine to determine non-specific binding.

-

Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the SR-bound [³H]ryanodine from the free ligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound [³H]ryanodine.

-

Measurement of Radioactivity: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Analyze the effect of this compound on the Ca²⁺-dependence of specific [³H]ryanodine binding.

Measurement of Ca²⁺ Flux from SR Vesicles

This assay directly measures the release of Ca²⁺ from SR vesicles into the surrounding medium.

Methodology:

-

Preparation of SR Vesicles: Isolate SR vesicles as previously described.

-

Active Ca²⁺ Loading: Suspend the SR vesicles in a buffer containing a fluorescent Ca²⁺ indicator (e.g., fluo-3), ATP, and an ATP-regenerating system. The SERCA pump will actively transport Ca²⁺ into the vesicles, which can be monitored by a decrease in the extra-vesicular Ca²⁺ concentration.

-

Initiation of Ca²⁺ Release: Once the SR vesicles are loaded with Ca²⁺, add this compound to the suspension.

-

Monitoring Ca²⁺ Release: Monitor the increase in extra-vesicular Ca²⁺ concentration over time using a fluorometer. This increase reflects the release of Ca²⁺ from the SR vesicles through the RyR channels.

-

Controls: Perform control experiments by adding known RyR inhibitors (e.g., ruthenium red) to confirm that the observed Ca²⁺ release is mediated by the RyR channel.

Conclusion

This compound exerts its potent biological effects through a well-defined mechanism of action: the FKBP12-dependent stabilization of the open state of the ryanodine receptor Ca²⁺ channel. This leads to a significant and sustained increase in cytosolic Ca²⁺, which can in turn modulate a wide array of downstream cellular processes. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other RyR-modulating compounds, which hold potential for therapeutic applications in diseases characterized by dysregulated Ca²⁺ signaling. Further research is warranted to fully elucidate the downstream signaling consequences of this compound's activity and to explore its full therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound stabilizes the open conformation of the ryanodine-sensitive Ca(2+) channel in an FKBP12-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic bastadins modify the activity of ryanodine receptors in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bastadin 10: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bastadin 10, a brominated tyrosine-derived metabolite isolated from the marine sponge Ianthella basta. It covers the initial discovery and isolation, detailed experimental protocols, and an in-depth look at its biological activity, with a focus on its modulation of the ryanodine receptor.

Discovery and Origin

This compound was first reported as a novel natural product in 1990 by Pordesimo and Schmitz.[1] It was isolated from the marine sponge Ianthella basta, collected in Guam. This sponge is a known rich source of a diverse family of brominated tyrosine alkaloids known as bastadins. These compounds are thought to be part of the sponge's chemical defense mechanism. Bastadins are characterized by their unique macrocyclic structures formed from four brominated tyrosine units.

The initial structure elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using nuclear magnetic resonance (NMR) spectroscopy.[1]

Physicochemical Properties and Structure

While the original isolation paper by Pordesimo and Schmitz does not provide a specific yield for this compound, it was isolated as part of a mixture of several new bastadin analogs. The structural determination was based on detailed analysis of its spectroscopic data.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Method | Key Observations (as reported in Pordesimo and Schmitz, 1990) |

| ¹H NMR (DMSO-d₆, 300 MHz) | 3.64 (2 H, bs), 3.54 (2 H, bs), and other characteristic aromatic and aliphatic signals consistent with a bastadin-type structure.[1] |

Note: For a complete and unambiguous structural assignment, researchers should refer to the original publication and more recent spectroscopic studies.

Experimental Protocols

The following section details the general experimental procedures for the isolation and analysis of this compound, based on the methodologies described in the foundational literature.

Isolation and Purification of this compound

The isolation of this compound from Ianthella basta involves a multi-step process of extraction and chromatography.

Workflow for the Isolation of this compound

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bastadin 10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bastadin 10 is a complex macrocyclic brominated tyrosine derivative isolated from the marine sponge Ianthella basta. As a member of the bastadin family, it exhibits significant biological activity, notably as a modulator of ryanodine receptors, which are critical intracellular calcium channels. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound, including its absolute configuration and the isomeric nature of its oxime functionalities. Detailed experimental methodologies for its isolation, synthesis, and stereochemical determination are presented, alongside a summary of its key physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

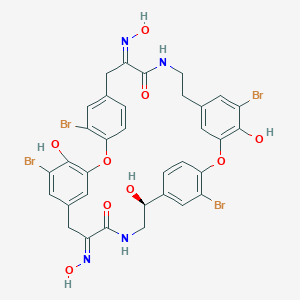

Chemical Structure

This compound is a 38-membered macrocycle characterized by a bis-diaryl ether linkage, four bromine atoms, and two oxime functionalities.[1] The core structure is derived from four modified tyrosine units. The systematic IUPAC name for this compound is (12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.2¹⁴,¹⁷.1³,⁷.1¹⁹,²³]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione.

The molecular formula of this compound is C₃₄H₂₈Br₄N₄O₉, with a molecular weight of 956.2 g/mol . The complex architecture of this compound, featuring multiple stereocenters and geometric isomers, contributes to its specific biological activity.

Core Scaffold

The macrocyclic framework of this compound is constructed from two "hemibastadin" units, which are themselves composed of brominated tyrosine derivatives. These units are linked together through diaryl ether bonds, forming a large, conformationally constrained ring system. This structural motif is a hallmark of the bastadin class of natural products.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structure and function, defined by both a specific absolute configuration at a chiral center and the geometric isomerism of its oxime groups.

Absolute Configuration

This compound possesses a single chiral center at the C-6 position, which has been determined to have an S absolute configuration.[1] This was established through the application of the Mosher-Trost method, a chemical derivatization and NMR analysis technique used to elucidate the absolute stereochemistry of chiral alcohols.[1]

Oxime Stereochemistry

A key stereochemical feature of this compound is the presence of two oxime (C=N-OH) functionalities. These oximes can exist as either E (entgegen) or Z (zusammen) geometric isomers. The relative orientation of the hydroxyl group to the rest of the carbon chain significantly influences the molecule's overall conformation and its interaction with biological targets. While many bastadins are isolated as the more thermodynamically stable (E,E)-isomer, the isolation of (E,Z)-isomers of other bastadins suggests that the Z-configuration may be the initial biosynthetic product. Isomerization can occur during extraction and purification processes.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is crucial for the identification and characterization of the compound.

| Property | Value |

| Molecular Formula | C₃₄H₂₈Br₄N₄O₉ |

| Molecular Weight | 956.2 g/mol |

| Appearance | Amorphous solid |

| ¹H NMR (DMSO-d₆, 500 MHz) | Data not available in search results |

| ¹³C NMR (DMSO-d₆, 125 MHz) | Data not available in search results |

| Mass Spectrometry (HR-FABMS) | Specific fragmentation data not available in search results |

Note: Detailed ¹H and ¹³C NMR chemical shifts and specific mass spectrometry fragmentation data for this compound were not found in the provided search results. Researchers should refer to the primary literature for this information.

Experimental Protocols

Isolation from Ianthella basta

This compound is a natural product isolated from the marine sponge Ianthella basta. A general procedure for the extraction and isolation of bastadins is as follows:

-

Extraction: The sponge material is typically lyophilized and then exhaustively extracted with a polar solvent such as methanol or a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, carbon tetrachloride, and methanol/water.

-

Chromatography: The fraction containing the bastadins is further purified using a combination of chromatographic techniques, including Sephadex LH-20 size-exclusion chromatography, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis

The total synthesis of this compound has been achieved and provides a route to access this complex molecule and its analogs for further study. The synthetic strategy is based on a retrosynthetic analysis that disconnects the macrocycle into two key fragments: an α,ω-diamine (the "western part") and an α,ω-dicarboxylic acid (the "eastern part").

Synthetic Workflow:

Caption: Retrosynthetic approach to this compound.

Key Steps:

-

Formation of Diaryl Ether Linkages: The diaryl ether bonds in both the "western" and "eastern" fragments are typically formed via a nucleophilic aromatic substitution reaction between a brominated phenol and another aromatic precursor.

-

Fragment Elaboration: The terminal functional groups of each fragment are then elaborated to install the necessary amine and carboxylic acid functionalities.

-

Amide Coupling and Macrolactamization: The two fragments are coupled through amide bond formation, followed by an intramolecular cyclization (macrolactamization) to form the 38-membered macrocycle of this compound.

Determination of Absolute Stereochemistry: Mosher-Trost Method

The absolute configuration of the C-6 hydroxyl group in this compound was determined using a modified Mosher's method, often referred to as the Mosher-Trost method. This involves the esterification of the alcohol with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and subsequent analysis of the ¹H NMR spectrum of the resulting diastereomeric esters.

Experimental Workflow:

Caption: Workflow for Mosher-Trost analysis.

By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol can be deduced.

Biological Activity and Mechanism of Action

This compound is a known modulator of ryanodine receptors (RyRs), which are large ion channels responsible for the release of calcium from intracellular stores, a process critical for muscle contraction and other cellular signaling events.

Signaling Pathway:

Caption: Simplified pathway of RyR modulation.

Bastadins can act as either agonists or antagonists of RyR channels, depending on their specific structure. This modulation of intracellular calcium levels is the basis for their observed biological effects, which include cytotoxicity against various cancer cell lines.

Conclusion

This compound is a structurally complex and biologically active marine natural product. Its unique macrocyclic architecture, defined stereochemistry, and ability to modulate critical ion channels make it a subject of significant interest for drug discovery and development. This technical guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its study, serving as a foundational resource for researchers in the field. Further investigation into the structure-activity relationships of this compound and its analogs may lead to the development of novel therapeutic agents.

References

The Modulatory Effects of Bastadin 10 on Ryanodine Receptor Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine receptors (RyRs) are a class of intracellular calcium channels critical for excitation-contraction coupling in muscle tissues and involved in calcium signaling in various cell types. The modulation of these channels presents a significant area of interest for therapeutic intervention in a range of pathologies. Bastadin 10, a macrocyclic bromotyrosine derivative isolated from the marine sponge Ianthella basta, has been identified as a potent modulator of ryanodine receptor type 1 (RyR1) activity. This technical guide provides an in-depth analysis of the biological activity of this compound on ryanodine receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Biological Activity of this compound on Ryanodine Receptors

This compound has been shown to dramatically stabilize the open conformation of the RyR1 channel.[1][2] This activity is distinct from other congeners like Bastadin 5, which stabilizes both open and closed channel states.[1][2] The primary mechanism of action for this compound appears to be the reduction of the free energy associated with the closed-to-open channel transition.[1][2]

A crucial aspect of this compound's activity is its dependence on the presence of the FK506-binding protein 12 (FKBP12).[1][2] The modulatory effects of this compound are observed only when applied to the cytoplasmic face of the channel and are eliminated by pretreatment with FK506 or rapamycin, which are known to displace FKBP12 from the RyR1 complex.[1][2] The activity can be restored by the addition of recombinant human FKBP12.[1][2] This suggests that the RyR1-FKBP12 complex forms a novel binding domain for this compound.[1][2]

Functionally, the stabilization of the open state by this compound leads to a significant sensitization of the channel to activation by cytosolic calcium (Ca²⁺).[1][2] This heightened sensitivity effectively removes the channel from regulation by physiological concentrations of Ca²⁺ and alleviates the inhibitory effects of magnesium (Mg²⁺).[1][2] The actions of this compound have been found to be reversible.[1][2] Furthermore, studies on cultured cerebellar granule cells, which primarily express the RyR2 isoform, have shown that this compound can induce calcium transients in a ryanodine- and FK-506-sensitive manner, indicating its activity extends beyond the RyR1 isoform.

Quantitative Data on this compound Activity

While specific binding affinities (Kᵢ, Kₐ) or half-maximal effective concentrations (EC₅₀) for this compound on ryanodine receptors are not extensively detailed in the primary literature, the functional consequences have been quantitatively assessed through single-channel recordings and calcium flux assays. The following tables summarize the key reported effects.

| Parameter | Observation | RyR Isoform | Reference |

| Channel Gating | Dramatically stabilizes the open conformation | RyR1 | [1][2] |

| Ca²⁺ Sensitivity | Sensitizes the channel to activation by Ca²⁺, obviating regulation by physiological concentrations | RyR1 | [1][2] |

| Mg²⁺ Inhibition | Relieves inhibition by physiological Mg²⁺ | RyR1 | [1][2] |

| FKBP12 Dependence | Action is selectively eliminated by pretreatment with FK506 or rapamycin and reconstituted by recombinant FKBP12 | RyR1 | [1][2] |

| Cellular Effect | Induces Ca²⁺ transients in a ryanodine- and FK-506-sensitive manner | RyR2 |

Further quantitative analysis is required to establish precise dose-response relationships and binding kinetics.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound involves its interaction with the RyR1-FKBP12 complex, leading to a conformational change that favors the open state of the channel. This, in turn, enhances Ca²⁺ release from the sarcoplasmic reticulum.

This compound Signaling Pathway

References

Bastadin 10: A Technical Guide to its Modulation of Intracellular Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bastadin 10, a marine natural product, and its significant role as a modulator of intracellular calcium channels. The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: Stabilization of Ryanodine Receptor Open State

This compound, a bromotyrosine derivative isolated from the marine sponge Ianthella basta, primarily exerts its effects on intracellular calcium levels through its interaction with ryanodine receptors (RyRs).[1][2] RyRs are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER), responsible for the rapid release of stored calcium into the cytoplasm, a critical step in numerous cellular processes including excitation-contraction coupling in muscle and neurotransmission.[1][2]

This compound has been identified as a potent stabilizer of the open conformation of the RyR channel.[1][2] This action is highly dependent on the presence of the FK506-binding protein 12 (FKBP12), an accessory protein that modulates RyR channel function.[1][2] By binding to the RyR-FKBP12 complex, this compound significantly increases the probability of the channel being in an open state, leading to a sustained release of Ca2+ from intracellular stores. This sustained elevation of cytoplasmic calcium can profoundly impact cellular signaling and function. The interaction is specific to the cytoplasmic face of the channel and has been shown to be reversible.[1][2]

While this compound's primary target is the RyR, its effects on other intracellular calcium channels, such as the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, have not been extensively documented in the reviewed literature. SERCA pumps are responsible for pumping Ca2+ from the cytosol back into the SR/ER, and their inhibition can also lead to an increase in cytosolic calcium. Thapsigargin is a known inhibitor of SERCA.[3][4] One study demonstrated that at a concentration of 5 µM, certain active bastadins, in the presence of ryanodine, could prevent the increase in intracellular calcium induced by thapsigargin, suggesting a complex interplay between RyR modulation and overall calcium homeostasis, rather than a direct inhibition of SERCA by bastadins.[3][4]

Quantitative Data on this compound and Analogs

The following table summarizes the available quantitative data on the effects of this compound and its analogs on intracellular calcium levels and ryanodine receptors.

| Compound | Target | Cell Type | Effect | Concentration | Citation |

| This compound | RyR2 | Cultured cerebellar granule cells | Increased intracellular Ca2+ | >20 µM | [3] |

| Synthetic Bastadin 5 | RyR2 | Cultured cerebellar granule cells | Increased intracellular Ca2+ | >20 µM | [3] |

| Synthetic Bastadin Analogs (BAST217B, BAST240, BAST268) | RyR2 | Cultured cerebellar granule cells | Increased intracellular Ca2+ | >20 µM | [3] |

| Active Bastadins | RyR2 | Cultured cerebellar granule cells | Prevented thapsigargin-induced increase in intracellular Ca2+ (in the presence of ryanodine) | 5 µM | [3][4] |

It is important to note that the potency of these bastadin compounds in increasing intracellular Ca2+ was reported to significantly exceed that of 20 mM caffeine, a well-known RyR agonist.[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound's effects on intracellular calcium channels.

Measurement of Intracellular Ca2+ Concentration in Cultured Cerebellar Granule Cells

This protocol is adapted from the methodology used to assess the effects of bastadins on RyR2 in primary neuronal cultures.[3]

1. Cell Culture:

-

Primary cultures of cerebellar granule cells are prepared from neonatal rats.

-

Cells are plated on poly-L-lysine coated coverslips and maintained in a suitable culture medium (e.g., Basal Medium Eagle supplemented with fetal bovine serum, KCl, and antibiotics) for 7-10 days in vitro.

2. Fluorescent Dye Loading:

-

The cultured cells are incubated with the fluorescent calcium indicator Fluo-3 acetoxymethyl (Fluo-3/AM) ester (e.g., 5 µM) in a physiological salt solution for a specified time (e.g., 30-60 minutes) at room temperature in the dark. This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

-

After loading, the cells are washed with the salt solution to remove excess extracellular dye.

3. Application of Compounds:

-

The coverslip with the loaded cells is placed in a perfusion chamber on the stage of a confocal microscope.

-

A baseline fluorescence is recorded.

-

This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO), are added to the perfusion solution at the desired concentrations.

-

To confirm the involvement of RyRs, cells can be pre-treated with RyR antagonists (e.g., ryanodine) or FKBP12 inhibitors (e.g., FK-506) before the addition of bastadins.

4. Confocal Microscopy and Data Acquisition:

-

Changes in intracellular Ca2+ concentration are monitored by measuring the fluorescence intensity of Fluo-3 using a confocal laser scanning microscope.

-

Images are acquired at regular intervals (e.g., every few seconds) to capture the dynamics of the calcium response.

-

The fluorescence intensity is quantified and expressed as a change relative to the baseline fluorescence.

Single-Channel Analysis of Ryanodine Receptors

While the specific protocol for this compound was not detailed in the provided abstracts, a general approach for single-channel analysis of RyRs in planar lipid bilayers is as follows, based on the mention of this technique in the foundational study by Mack et al. (1999).[1][2]

1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

-

SR vesicles rich in RyR1 are isolated from skeletal muscle tissue (e.g., rabbit or frog) through a series of differential centrifugation and sucrose gradient steps.

2. Formation of Planar Lipid Bilayer:

-

A planar lipid bilayer is formed across a small aperture in a partition separating two chambers (cis and trans) filled with a salt solution (e.g., containing KCl or CsCl). The lipid mixture typically consists of a combination of phospholipids like phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylcholine (PC).

3. Fusion of SR Vesicles:

-

The prepared SR vesicles are added to the cis chamber. The cis chamber is then made hyperosmotic (e.g., by adding sucrose) to promote the fusion of the vesicles with the planar lipid bilayer, incorporating the RyR channels.

4. Single-Channel Recording:

-

The two chambers are connected to an amplifier via Ag/AgCl electrodes. A voltage is clamped across the bilayer.

-

The activity of a single RyR channel is recorded as discrete steps in current, representing the opening and closing of the channel.

-

The cis chamber represents the cytoplasmic side of the channel, and the trans chamber represents the luminal (SR) side.

5. Application of this compound and Data Analysis:

-

This compound is added to the cis chamber to assess its effect on the cytoplasmic face of the channel.

-

The single-channel recordings are analyzed to determine parameters such as open probability (Po), mean open time, and mean closed time before and after the addition of this compound. This allows for a quantitative assessment of how the compound modulates the gating behavior of the RyR channel.

This technical guide provides a foundational understanding of this compound's interaction with intracellular calcium channels, primarily focusing on its well-documented effects on ryanodine receptors. The provided data, diagrams, and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Further investigation into the broader specificity and potential off-target effects of this compound will be crucial for its future therapeutic applications.

References

Potential Therapeutic Applications of Bastadin 10 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bastadin 10, a member of the bastadin family of brominated tyrosine derivatives isolated from the marine sponge Ianthella basta, has emerged as a molecule of interest in oncology research. Its unique mechanism of action, centered on the modulation of intracellular calcium channels, presents a novel avenue for therapeutic intervention in various cancers. This technical guide provides an in-depth overview of the current understanding of this compound's anti-cancer potential, including its primary mechanism of action, hypothesized downstream signaling effects, and relevant experimental methodologies. While quantitative data for this compound remains limited, this document consolidates available information and proposes logical frameworks for its therapeutic application, serving as a resource for researchers and drug development professionals in the field.

Introduction

The search for novel anti-cancer agents with unique mechanisms of action is a cornerstone of oncological research. Marine natural products have historically been a rich source of such compounds. The bastadins, a class of cyclic brominated tyrosine derivatives, have demonstrated a range of biological activities, including anti-cancer properties. This compound, in particular, warrants further investigation due to its potent and specific effects on intracellular calcium signaling, a fundamental process often dysregulated in cancer. This guide will explore the potential of this compound as a therapeutic agent in oncology, focusing on its molecular interactions and the downstream pathways it may influence.

Mechanism of Action: Modulation of Ryanodine Receptors

The primary molecular target of this compound is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium ions (Ca2+) from intracellular stores, such as the sarcoplasmic and endoplasmic reticulum.

This compound acts as a potent modulator of RyR function. Specifically, it stabilizes the open conformation of the RyR channel in a manner that is dependent on the FK506-binding protein 12 (FKBP12), an accessory protein that regulates RyR activity[1][2][3]. This stabilization leads to a sustained and significant increase in cytosolic Ca2+ concentration. The effects of this compound on the RyR channel are reversible and can be selectively blocked by pretreatment with FK506 or rapamycin, which displace FKBP12 from the RyR complex[1][2][3]. While initial studies focused on the RyR1 isoform found in muscle tissue, subsequent research has shown that bastadins can also modulate the activity of the RyR2 isoform, which is prevalent in cardiac muscle and neurons, suggesting a broader range of potential cellular effects.

Figure 1: Mechanism of this compound Action on Ryanodine Receptors.

Potential Downstream Signaling Pathways in Oncology

The sustained elevation of intracellular Ca2+ triggered by this compound can be hypothesized to impact several signaling pathways crucial for cancer cell survival, proliferation, and metastasis. While direct experimental evidence for this compound's influence on these specific pathways is still emerging, the known roles of calcium as a second messenger allow for the formulation of plausible mechanisms.

Induction of Apoptosis

Elevated and prolonged intracellular Ca2+ levels are a known trigger for apoptosis (programmed cell death). This can occur through several mechanisms, including the activation of calcium-dependent proteases (calpains) and the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c.

Figure 2: Hypothesized Apoptotic Pathway Induced by this compound.

Regulation of Proliferation and Cell Cycle

Calcium signaling is intricately linked to the regulation of the cell cycle. Dysregulation of Ca2+ homeostasis can lead to cell cycle arrest. Key signaling pathways such as the MAPK and PI3K/Akt pathways, which are frequently hyperactivated in cancer and are known to be influenced by intracellular calcium levels, may be affected by this compound.

Figure 3: Potential Impact of this compound on Proliferation Pathways.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Some bastadin compounds, such as Bastadin 6, have demonstrated anti-angiogenic properties by selectively inducing apoptosis in endothelial cells[4]. It is plausible that this compound, through its modulation of calcium signaling, could similarly disrupt angiogenesis by affecting endothelial cell migration, proliferation, and tube formation.

Quantitative Data

Currently, there is a notable absence of publicly available, peer-reviewed quantitative data, such as IC50 values, for this compound across a range of cancer cell lines. However, data for the related compound, Bastadin 6, provides some context for the potential potency of this class of molecules.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Bastadin 6 | HUVEC | Proliferation | 0.052 | [4] |

HUVEC: Human Umbilical Vein Endothelial Cells

Further research is critically needed to establish the specific cytotoxic and cytostatic concentrations of this compound against various cancer cell types.

Experimental Protocols

Detailed experimental protocols for oncological studies specifically utilizing this compound are not widely published. However, based on the known activities of bastadins and standard methodologies in cancer research, the following experimental workflows can be proposed.

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Workflow:

References

- 1. This compound stabilizes the open conformation of the ryanodine-sensitive Ca(2+) channel in an FKBP12-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Bastadin 6, a spongean brominated tyrosine derivative, inhibits tumor angiogenesis by inducing selective apoptosis to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bastadin 10: A Technical Guide to its Disruption of Cellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bastadin 10, a macrocyclic bromotyrosine derivative isolated from the marine sponge Ianthella basta, has emerged as a potent modulator of intracellular calcium (Ca²⁺) signaling. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts cellular Ca²⁺ homeostasis, with a primary focus on its well-documented interaction with the ryanodine receptor (RyR). This document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction: The Central Role of Calcium Signaling

Cellular calcium signaling governs a vast array of physiological processes, from muscle contraction and neurotransmission to gene expression and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for cellular function. This control is maintained by a sophisticated network of channels, pumps, and binding proteins that regulate the flux of Ca²⁺ between the cytoplasm, extracellular space, and intracellular stores, primarily the endoplasmic/sarcoplasmic reticulum (ER/SR).

Disruptions in this delicate balance can lead to a variety of pathological conditions, making the components of the Ca²⁺ signaling machinery attractive targets for therapeutic intervention. This compound has been identified as a valuable chemical tool for investigating these processes due to its specific and potent effects on a key component of the Ca²⁺ release machinery.

Mechanism of Action: this compound and the Ryanodine Receptor

The primary molecular target of this compound is the ryanodine receptor (RyR), a large conductance intracellular Ca²⁺ release channel located on the membrane of the ER/SR. This compound's interaction with the RyR is not direct but is mediated by the FK506-binding protein 12 (FKBP12), an immunophilin that serves as an accessory protein to the RyR channel complex.

This compound stabilizes the open conformation of the RyR channel in an FKBP12-dependent manner[1][2]. This stabilization effectively locks the channel in a high open probability state, leading to a sustained "leak" of Ca²⁺ from the ER/SR into the cytoplasm. This disruption of Ca²⁺ storage and the resulting elevation of cytosolic Ca²⁺ can trigger a cascade of downstream signaling events. The action of this compound is reversible and occurs from the cytoplasmic face of the channel[1][2].

While the binding affinity (Kd) of this compound to the FKBP12-RyR1 complex has not been quantitatively determined in the reviewed literature, its potent effects on channel gating kinetics are well-documented.

It is important to note that extensive research has not revealed significant off-target effects of this compound on other key components of calcium signaling, such as the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump or the STIM1-Orai1 store-operated calcium entry pathway. This suggests a high degree of specificity for the RyR-FKBP12 complex.

Quantitative Data: The Effect of this compound on RyR1 Gating Kinetics

The following tables summarize the quantitative effects of this compound on the single-channel gating kinetics of the skeletal muscle ryanodine receptor (RyR1). The data is extracted from studies utilizing planar lipid bilayer single-channel analysis.

Table 1: Effect of this compound on Mean Open and Closed Times of RyR1

| This compound Concentration (µM) | Mean Open Time 1 (ms) | Mean Open Time 2 (ms) | Mean Closed Time 1 (ms) | Mean Closed Time 2 (ms) |

| 0 (Control) | 0.45 ± 0.03 | 2.1 ± 0.2 | 0.52 ± 0.04 | 5.8 ± 0.9 |

| 4.5 | 1.2 ± 0.1 | 15.2 ± 1.5 | 0.31 ± 0.02 | 1.9 ± 0.3 |

| 7.5 | 1.8 ± 0.2 | 25.8 ± 2.9 | 0.28 ± 0.03 | 1.5 ± 0.2 |

Data presented as mean ± S.E. from Chen et al. (1999).

Table 2: Dose-Dependent Effect of this compound on RyR1 Open Probability (Po)

| This compound Concentration (µM) | Open Probability (Po) |

| 0 (Control) | ~0.05 |

| 1 | ~0.2 |

| 2.5 | ~0.5 |

| 4.5 | ~0.8 |

| 7.5 | >0.95 |

Approximate values interpolated from graphical data presented in Chen et al. (1999).

Experimental Protocols

Single-Channel Analysis of RyR1 in Planar Lipid Bilayers

This method allows for the direct observation of the gating behavior of individual RyR1 channels in a controlled in vitro environment.

Methodology:

-

Vesicle Preparation: Sarcoplasmic reticulum (SR) vesicles rich in RyR1 are isolated from rabbit skeletal muscle through a series of differential centrifugation and sucrose gradient steps.

-

Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine and phosphatidylserine in decane, is formed across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: SR vesicles are added to the cis chamber (representing the cytoplasm). Fusion of a vesicle with the bilayer incorporates the RyR1 channel into the artificial membrane.

-

Electrophysiological Recording: A voltage clamp is applied across the bilayer, and the ionic current passing through the single channel is recorded using sensitive amplifiers. The cis chamber contains a physiological-like solution with controlled Ca²⁺ concentrations, while the trans chamber mimics the SR lumen.

-

Data Acquisition and Analysis: Channel openings and closings are recorded as discrete current transitions. The duration of these events is analyzed to determine the mean open and closed times and the open probability (Po) of the channel. This compound and other modulators are added to the cis chamber to observe their effects on channel gating.

Sarcoplasmic Reticulum Ca²⁺ Flux Assay

This assay measures the net movement of Ca²⁺ across the SR membrane, providing an indication of the activity of Ca²⁺ release channels and pumps.

Methodology:

-

SR Vesicle Preparation: SR vesicles are prepared as described for the single-channel analysis.

-

Fluorescent Ca²⁺ Indicator: A fluorescent Ca²⁺ indicator dye, such as Indo-1 or Fura-2, is added to the extra-vesicular solution. The fluorescence of these dyes is dependent on the free Ca²⁺ concentration.

-

Ca²⁺ Loading: ATP is added to the vesicle suspension to fuel the SERCA pumps, which actively transport Ca²⁺ into the SR vesicles, causing a decrease in the extra-vesicular Ca²⁺ concentration that is monitored by the fluorescent dye.

-

Initiation of Ca²⁺ Release: Once the vesicles are loaded with Ca²⁺, this compound is added to the suspension. The release of Ca²⁺ from the vesicles through the activated RyR1 channels leads to an increase in the extra-vesicular Ca²⁺ concentration, which is detected as a change in the fluorescence of the indicator dye.

-

Data Analysis: The rate of change in fluorescence is used to calculate the rate of Ca²⁺ release from the SR vesicles.

Visualizations: Signaling Pathways and Experimental Workflows

References

The Bastadin Family: A Deep Dive into Structure, Bioactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Bastadins are a fascinating family of brominated tyrosine-derived natural products, primarily isolated from marine sponges of the order Verongida, particularly those of the Ianthella genus. First discovered in the 1980s, these compounds have garnered significant attention due to their unique chemical structures and potent biological activities. This technical guide provides a comprehensive overview of the Bastadin family, focusing on their chemical diversity, biosynthesis, multifaceted pharmacological properties, and the experimental methodologies used to investigate them.

Chemical Diversity of the Bastadin Family

Bastadins are characterized by a core structure derived from the oxidative coupling of two hemibastadin units, which are themselves formed from brominated tyrosine and tyramine derivatives. Variations in the macrocyclic ring size, the degree and position of bromination on the aromatic rings, and the geometry of the oxime functionalities contribute to the extensive structural diversity observed in this family, with over 30 members identified to date. They can be broadly categorized into cyclic and hemi-bastadins.[1]

Biosynthesis of Bastadins

The biosynthesis of Bastadins is believed to follow a pathway involving enzymes such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). The proposed biogenesis starts from the amino acid L-phenylalanine, which is hydroxylated to L-tyrosine. Subsequent bromination, catalyzed by bromoperoxidases, leads to the formation of mono- and di-brominated tyrosine precursors. These precursors then undergo a series of enzymatic modifications, including deamination, methylation, and conversion of a keto group to an oxime, to form the hemibastadin units. The final macrocyclization is thought to occur through oxidative phenolic coupling of two hemibastadin units.

Pharmacological Activities

The Bastadin family exhibits a wide range of potent biological activities, making them attractive candidates for drug discovery and development.

Anticancer and Anti-Angiogenic Activity

Numerous studies have demonstrated the potent anticancer and anti-angiogenic properties of Bastadins. These compounds have shown cytotoxicity against a variety of human cancer cell lines.[1] A key mechanism of their anti-angiogenic effect is the selective induction of apoptosis in endothelial cells, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[1] Bastadin-6, for example, has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and block neovascularization in in vivo models.[1]

Table 1: Cytotoxicity of Selected Bastadins against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bastadin-6 | B16F10 | Murine Melanoma | ~5 | [1] |

| Bastadin-9 | B16F10 | Murine Melanoma | ~5 | [1] |

| Bastadin-16 | B16F10 | Murine Melanoma | ~5 | [1] |

| DBHB | B16F10 | Murine Melanoma | ~50 | [1] |

| Bastadin-6 | HCT-8 | Human Ileocecal Adenocarcinoma | ~5 | [1] |

| Bastadin-9 | HCT-8 | Human Ileocecal Adenocarcinoma | ~5 | [1] |

| Bastadin-16 | HCT-8 | Human Ileocecal Adenocarcinoma | ~5 | [1] |

| DBHB | HCT-8 | Human Ileocecal Adenocarcinoma | ~50 | [1] |

| Bastadin-6 | A549 | Human Non-small Cell Lung Cancer | ~5 | [1] |

| Bastadin-9 | A549 | Human Non-small Cell Lung Cancer | ~5 | [1] |

| Bastadin-16 | A549 | Human Non-small Cell Lung Cancer | ~5 | [1] |

| DBHB | A549 | Human Non-small Cell Lung Cancer | ~50 | [1] |

DBHB: 5,5'-dibromohemibastadin-1, a synthetic derivative.

Anti-inflammatory Activity

Several Bastadins have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For instance, they can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antiviral Activity

The antiviral potential of Bastadins is an emerging area of research. Some members of this family have shown inhibitory activity against a range of viruses. The exact mechanisms of their antiviral action are still under investigation but may involve interference with viral entry, replication, or assembly.

Enzyme Inhibition

Bastadins have been identified as inhibitors of various enzymes, which contributes to their diverse biological activities. For example, some Bastadins inhibit protein kinases, which are crucial regulators of cell signaling. The ability to selectively inhibit specific enzymes makes them valuable tools for studying cellular processes and potential therapeutic targets.

Signaling Pathways Modulated by Bastadins

The biological effects of Bastadins are mediated through their interaction with and modulation of key cellular signaling pathways.

VEGF Signaling Pathway

A primary target for the anti-angiogenic activity of Bastadins is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent stimulator of angiogenesis. Bastadins can interfere with this pathway, although interestingly, Bastadin-6 has been shown to induce apoptosis in endothelial cells without affecting the autophosphorylation of VEGF receptors Flt-1 and KDR/Flk-1, suggesting a downstream or parallel mechanism of action.[1]

Apoptosis Signaling Pathway

Bastadins can trigger apoptosis, or programmed cell death, particularly in endothelial cells. This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. The activation of a cascade of enzymes called caspases is a central feature of apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of Bastadins.

Isolation and Purification of Bastadins

1. Extraction:

-

Lyophilize the collected marine sponge material.

-

Grind the dried sponge into a fine powder.

-

Extract the powder exhaustively with a suitable solvent, typically methanol (MeOH), at room temperature.

-

Combine the extracts and concentrate under reduced pressure.

2. Solvent Partitioning:

-

Perform a liquid-liquid partitioning of the crude extract using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH)). This step separates compounds based on their polarity.

3. Chromatographic Separation:

-

Subject the fractions obtained from solvent partitioning to various chromatographic techniques.

-

Silica Gel Column Chromatography: Separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: Separate compounds based on their size and polarity.

4. High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing Bastadins using reversed-phase HPLC (e.g., with a C18 column).

-

Use a gradient of solvents, such as water and acetonitrile (ACN) or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, to elute the compounds.

5. Structure Elucidation:

-

Characterize the purified compounds using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

-

In Vitro Anti-Angiogenesis Assays

1. Endothelial Cell Proliferation Assay:

-

Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates.

-

After cell attachment, starve the cells in a low-serum medium.

-

Treat the cells with various concentrations of the Bastadin compound in the presence of a pro-angiogenic factor like VEGF.

-

After a set incubation period (e.g., 72 hours), assess cell viability using a colorimetric assay such as the MTT assay.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

2. Tube Formation Assay:

-

Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).

-

Seed HUVECs onto the matrix in the presence of a pro-angiogenic factor and different concentrations of the Bastadin compound.

-

Incubate for a period that allows for the formation of tube-like structures (e.g., 6-12 hours).

-

Visualize the tube network using a microscope and quantify the extent of tube formation (e.g., by measuring the total tube length or the number of branch points).

In Vitro Anti-inflammatory Assay

1. Nitric Oxide (NO) Production Assay:

-

Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of the Bastadin compound for a short period.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

After incubation (e.g., 24 hours), measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Determine the concentration of the Bastadin that inhibits NO production by 50% (IC50).

Conclusion

The Bastadin family of marine natural products represents a rich source of structurally diverse and biologically potent compounds. Their significant anticancer, anti-angiogenic, anti-inflammatory, and antiviral activities highlight their potential as lead compounds for the development of new therapeutic agents. Further research into their mechanisms of action, structure-activity relationships, and biosynthetic pathways will undoubtedly pave the way for novel applications in medicine and biotechnology. The experimental protocols outlined in this guide provide a foundation for researchers to explore and unlock the full therapeutic potential of these remarkable marine molecules.

References

The Enigmatic Assembly Line: A Technical Guide to the Biosynthesis of Bastadin 10 in Marine Sponges

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Bastadin 10, a complex brominated tyrosine derivative isolated from marine sponges of the genus Ianthella. Directed at researchers, scientists, and drug development professionals, this document synthesizes the current understanding of bastadin biosynthesis, offering a scientifically informed, albeit hypothetical, pathway. Due to the intricate nature of marine sponge symbiont metabolism, a complete, experimentally verified pathway for this compound remains to be fully elucidated. This guide presents a robust framework based on established biosynthetic principles for related natural products, detailed experimental protocols for key investigative techniques, and a structured presentation of the available data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the primary metabolite L-tyrosine and involves a series of enzymatic modifications, including halogenation, oxidation, dimerization, and macrocyclization, likely carried out by symbiotic microorganisms within the sponge host. The proposed pathway can be dissected into several key stages:

Stage 1: Precursor Modification

The biosynthesis is initiated with the modification of L-tyrosine. A flavin-dependent halogenase brominates the aromatic ring of tyrosine at one or both ortho positions to the hydroxyl group. This is followed by a series of modifications including decarboxylation to form tyramine derivatives and oxidation of the alpha-amino groups to yield oxime functionalities. These initial steps generate the core building blocks for the bastadin scaffold.

Stage 2: Formation of Hemibastadin Intermediates

The modified bromotyrosine and bromotyramine units undergo condensation reactions, likely catalyzed by non-ribosomal peptide synthetase (NRPS) machinery, to form amide bonds. This results in the formation of "hemibastadin" structures, which are the monomeric precursors to the final macrocyclic structure.

Stage 3: Dimerization and Macrocyclization

Two hemibastadin intermediates are then dimerized through the formation of a diaryl ether bond. This crucial step is likely catalyzed by a cytochrome P450 monooxygenase. Subsequent intramolecular amide bond formation, also likely mediated by an NRPS-like enzyme, results in the characteristic macrocyclic structure of the bastadins. The final tailoring steps to yield this compound may involve additional enzymatic modifications.

A diagram of the hypothetical biosynthetic pathway is presented below:

Quantitative Data

As of the latest literature review, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics or precursor incorporation rates, have not been published. Research in this area is ongoing, and future studies involving isotopic labeling and heterologous expression of the biosynthetic gene cluster are anticipated to provide these crucial metrics. The following table is a template for the types of quantitative data that are essential for a complete understanding of the biosynthetic pathway and for metabolic engineering efforts.

| Parameter | Enzyme/Step | Value | Units | Reference |

| K | Flavin-dependent Halogenase | Data not available | µM | - |

| k | Flavin-dependent Halogenase | Data not available | s^-1 | - |

| Precursor Incorporation | ^13^C-L-Tyrosine | Data not available | % | - |

| Yield | Heterologous Expression | Data not available | mg/L | - |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-pronged approach combining metagenomics, molecular biology, and analytical chemistry. Below are detailed protocols for the key experiments that are foundational to this research.

Identification of the this compound Biosynthetic Gene Cluster (BGC)

Objective: To identify the complete BGC responsible for this compound production from the metagenome of the Ianthella basta holobiont.

Methodology:

-

Sample Collection and DNA Extraction:

-

Collect fresh specimens of Ianthella basta and immediately freeze them in liquid nitrogen or store them in RNAlater.

-

Separate the sponge tissue from the associated microbial community through differential centrifugation and filtration.

-

Extract high-molecular-weight metagenomic DNA from the microbial fraction using a commercially available kit (e.g., Qiagen AllPrep DNA/RNA/Protein Mini Kit).

-

-

Metagenomic Sequencing:

-

Perform deep sequencing of the extracted metagenomic DNA using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of large BGCs.

-

-

Bioinformatic Analysis:

-

Assemble the sequencing reads into contigs using a suitable assembler (e.g., Canu or Flye).

-

Analyze the assembled contigs for the presence of BGCs using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) pipeline.

-

Search for BGCs containing key biosynthetic genes, such as those encoding for halogenases, non-ribosomal peptide synthetases (NRPS), and cytochrome P450 monooxygenases.

-

Heterologous Expression of the this compound BGC

Objective: To functionally express the identified this compound BGC in a heterologous host to confirm its role in bastadin production and to enable metabolic engineering.

Methodology:

-

Cloning of the BGC:

-

Amplify the entire BGC from the metagenomic DNA using long-range PCR or capture it using transformation-associated recombination (TAR) cloning in yeast.

-

-

Vector Construction:

-

Clone the BGC into a suitable expression vector for a heterologous host, such as Streptomyces coelicolor or Escherichia coli. The vector should contain a strong, inducible promoter and necessary resistance markers.

-

-

Host Transformation and Expression:

-

Transform the expression vector into the chosen heterologous host.

-

Culture the transformed host under optimized conditions (e.g., temperature, media composition) and induce the expression of the BGC.

-

-

Metabolite Analysis:

-

Extract the secondary metabolites from the culture broth and cell lysate using organic solvents.

-

Analyze the extracts for the presence of this compound and its intermediates using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

-

Precursor Feeding Studies with Isotopic Labeling

Objective: To trace the incorporation of primary metabolites into the this compound scaffold and to confirm the proposed biosynthetic precursors.

Methodology:

-

Cultivation of Sponge Explants or Associated Microorganisms:

-

Establish a stable culture of Ianthella basta explants or the isolated symbiotic microorganisms capable of producing this compound.

-

-

Administration of Labeled Precursors:

-

Supplement the culture medium with isotopically labeled precursors, such as ^13^C- or ^15^N-L-tyrosine.

-

-

Extraction and Analysis:

-

After a suitable incubation period, harvest the sponge tissue or microbial cells and extract the bastadins.

-

Analyze the purified this compound using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions and extent of isotopic labeling.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the key experimental strategies for elucidating the biosynthesis of marine natural products like this compound.

Conclusion

The biosynthesis of this compound represents a fascinating example of the complex chemical ecology within marine sponge holobionts. While the complete enzymatic pathway is yet to be fully unraveled, the proposed route, based on sound biosynthetic logic, provides a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a clear roadmap for researchers to experimentally validate this hypothetical pathway, characterize the novel enzymes involved, and unlock the potential for the sustainable production of bastadins and their analogs for pharmaceutical development. The continued exploration of the Ianthella basta microbiome, guided by these methodologies, promises to reveal new insights into the intricate world of marine natural product biosynthesis.

Methodological & Application

Application Note: A Generalized Protocol for the Total Synthesis of Bastadin 10 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the total synthesis of Bastadin 10, a complex macrocyclic bromotyrosine derivative isolated from the marine sponge Ianthella basta. The bastadin family of natural products has garnered significant interest due to their potent and specific modulation of intracellular calcium signaling. This compound, in particular, is a powerful modulator of the ryanodine receptor (RyR), making it a valuable pharmacological tool and a lead compound for drug discovery.[1][2]

This protocol outlines a convergent synthetic strategy, adaptable for the synthesis of various bastadin analogs. The methodology is based on established synthetic routes for related compounds, such as Bastadin 6, and involves the key steps of diaryl ether formation, amide coupling, and intramolecular macrocyclization.

Mechanism of Action: Modulation of Ryanodine Receptors

This compound exerts its biological effects by targeting the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum (SR).[1][2] Specifically, this compound dramatically stabilizes the open conformation of the RyR1 channel.[1][2] This action is dependent on the presence of the immunophilin FK506-binding protein 12 (FKBP12), which is complexed with the RyR1 channel.[1][2] By locking the channel in an open state, this compound sensitizes it to activation by Ca²⁺ to such a degree that it overrides normal physiological regulation, leading to a significant and sustained efflux of Ca²⁺ from the SR into the cytoplasm. This disruption of Ca²⁺ homeostasis can trigger various downstream cellular events, including effects on muscle contraction and apoptosis.

Caption: Mechanism of this compound action on the RyR1-FKBP12 complex.

Quantitative Data Summary

The biological activity of bastadins is highly dependent on their specific structure. The following table summarizes the activity of this compound and related analogs on the ryanodine receptor.

Table 1: Biological Activity of Bastadin Analogs

| Compound | Target | Activity | Value (µM) | Reference |

|---|---|---|---|---|

| This compound | RyR1 | Stabilizes Open State | - | [1][2] |

| Bastadin 5 | RyR1 | Stabilizes Open/Closed States | EC₅₀ = 2.2 | [3] |

| Synthetic Analog (+/-)-7 (14-membered ring) | RyR1/FKBP12 | Enhances Ryanodine Binding | EC₅₀ = 11 | [3] |

| Synthetic Analog 14 (18-membered ring) | RyR1/FKBP12 | Inhibits Ryanodine Binding | IC₅₀ = 6 |[3] |

Table 2: Representative Yields for Key Synthetic Steps

| Step | Transformation | Representative Yield (%) | Notes |

|---|---|---|---|

| 1 | Synthesis of Diaryl Ether Precursors | 50-70% | Yields vary based on coupling method (e.g., oxidative coupling, SNAr). |

| 2 | Amide Coupling | 70-85% | Standard peptide coupling conditions. |

| 3 | Intramolecular Macrocyclization | 30-50% | Performed under high-dilution conditions. |

| Overall | Total Synthesis | ~20-26% | Based on reported synthesis of Bastadin 6. |

Synthetic Strategy and Protocols

The total synthesis of this compound is approached through a convergent strategy, which involves the independent synthesis of two key fragments ("Western" and "Eastern" hemispheres) followed by their coupling and macrocyclization.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a strategy centered on disconnecting the two amide bonds and the two diaryl ether linkages. This breaks the complex macrocycle down into four simpler, brominated tyrosine and tyramine derivatives.

Caption: Retrosynthetic strategy for this compound.

Overall Synthetic Workflow

The forward synthesis involves the preparation of the diaryl ether building blocks, their subsequent coupling to form the linear precursor, and the final macrocyclization step.

Caption: General workflow for the total synthesis of this compound.

Experimental Protocols

Note: These are generalized protocols based on the synthesis of related bastadins. Researchers should optimize conditions for the specific substrates used for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of Diaryl Ether Precursors (via SNAr)

This protocol describes the formation of the diaryl ether linkage, a key structural motif in bastadins. It involves the nucleophilic aromatic substitution (SNAr) of an activated aryl fluoride with a phenol.

-

Materials:

-

Appropriately protected brominated phenol (1.0 eq).

-

Appropriately protected and activated brominated aryl fluoride (1.1 eq).

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq).

-

Anhydrous N,N-Dimethylformamide (DMF).

-

-

Procedure: a. To a solution of the brominated phenol in anhydrous DMF, add the carbonate base (K₂CO₃ or Cs₂CO₃) and stir the mixture at room temperature for 30 minutes. b. Add the brominated aryl fluoride to the reaction mixture. c. Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). d. Upon completion (typically 12-24 hours), cool the reaction to room temperature and quench with water. e. Extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Amide Coupling of Hemispheres

This protocol details the formation of the amide bond to link the two diaryl ether fragments, creating the linear precursor for macrocyclization.

-

Materials:

-

Western Hemisphere fragment (with a free carboxylic acid) (1.0 eq).

-

Eastern Hemisphere fragment (with a free amine) (1.0 eq).

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).

-

Hydroxybenzotriazole (HOBt) (1.5 eq) or HATU (1.5 eq).

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Anhydrous Dichloromethane (DCM) or DMF.

-

-

Procedure: a. Dissolve the Western Hemisphere carboxylic acid fragment in anhydrous DCM or DMF. b. Add EDC, HOBt (or HATU), and DIPEA to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid. c. Add a solution of the Eastern Hemisphere amine fragment in the same solvent to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC. e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. g. Purify the resulting linear precursor by flash column chromatography.

Protocol 3: Intramolecular Macrocyclization (via SNAr)

This is the crucial ring-closing step to form the macrocyclic core of this compound. The reaction is performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

-

Materials:

-

Linear seco-bastadin precursor (with a terminal phenol and an activated aryl fluoride) (1.0 eq).

-

Cesium carbonate (Cs₂CO₃) (5.0 eq).

-

Anhydrous DMF.

-

-

Procedure: a. Prepare a high-dilution setup using a syringe pump. b. In the main reaction flask, prepare a suspension of Cs₂CO₃ in a large volume of anhydrous DMF (final concentration of the precursor should be ~1-2 mM). c. Heat the base suspension to 80-90 °C. d. Dissolve the linear precursor in a separate portion of anhydrous DMF. e. Using the syringe pump, add the solution of the linear precursor to the heated base suspension over a period of 8-12 hours. f. After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 6-12 hours until TLC analysis indicates the consumption of the starting material. g. Cool the reaction mixture, filter off the base, and concentrate the filtrate under high vacuum. h. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the protected this compound. i. Perform final deprotection steps as necessary to yield the natural product.

References

Application Note: Isolation and Purification of Bastadin 10 from Ianthella basta

Introduction

Bastadin 10 is a brominated tyrosine-derived secondary metabolite isolated from the marine sponge Ianthella basta. The bastadin family of natural products has garnered significant interest within the scientific community due to their diverse and potent biological activities. This compound, in particular, has demonstrated notable cytotoxic effects against cancer cell lines and functions as a modulator of intracellular calcium channels. This application note provides a comprehensive protocol for the isolation and purification of this compound from Ianthella basta, intended for researchers, scientists, and professionals in drug development. The methodology is based on established protocols for the separation of bastadin analogues from this marine sponge.

Data Summary